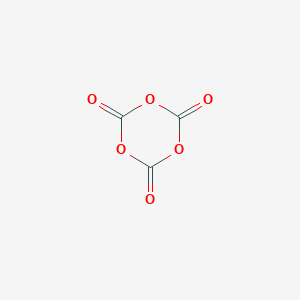

1,3,5-Trioxanetrione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1,3,5-Trioxanetrione is synthesized through the reaction of carbon dioxide under specific conditions. The synthesis involves low-temperature spectroscopic observation and requires careful handling due to the compound’s instability . The reaction conditions typically involve temperatures around -40°C to maintain the compound’s stability

Análisis De Reacciones Químicas

1,3,5-Trioxanetrione undergoes decomposition rather than typical chemical reactions like oxidation, reduction, or substitution . The primary reaction it undergoes is decomposition to carbon dioxide. This decomposition is a result of the compound’s inherent instability and occurs even at low temperatures

Aplicaciones Científicas De Investigación

Due to its instability, 1,3,5-Trioxanetrione has limited applications in scientific research. it is of interest in theoretical and experimental chemistry for studying the properties of unstable oxides of carbon and their potential reactions . Its synthesis and observation provide insights into the behavior of cyclic carbon oxides and their decomposition pathways . There are no significant applications in biology, medicine, or industry due to its rapid decomposition.

Mecanismo De Acción

The primary mechanism of action for 1,3,5-Trioxanetrione is its decomposition into carbon dioxide . This decomposition occurs due to the compound’s instability and the breaking of the cyclic structure, leading to the release of carbon dioxide molecules . There are no specific molecular targets or pathways involved in this process, as the compound does not interact with biological systems or other chemical pathways before decomposing.

Comparación Con Compuestos Similares

1,3,5-Trioxanetrione can be compared to other cyclic carbon oxides and ketones. Similar compounds include:

- 1,3,5-Trioxane: A stable cyclic trimer of formaldehyde with the chemical formula C3H6O3 .

- Carbon dioxide: A simple oxide of carbon with the chemical formula CO2, which is a product of this compound decomposition .

The uniqueness of this compound lies in its instability and rapid decomposition, which distinguishes it from more stable cyclic carbon compounds like 1,3,5-Trioxane .

Propiedades

Número CAS |

130242-72-7 |

|---|---|

Fórmula molecular |

C3O6 |

Peso molecular |

132.03 g/mol |

Nombre IUPAC |

1,3,5-trioxane-2,4,6-trione |

InChI |

InChI=1S/C3O6/c4-1-7-2(5)9-3(6)8-1 |

Clave InChI |

FFPDLONZSMFWAT-UHFFFAOYSA-N |

SMILES canónico |

C1(=O)OC(=O)OC(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)